
(4R)-3,3-Dimethyloxan-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-3,3-Dimethyloxan-4-amine is a chiral amine compound with a unique structure that includes a tetrahydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-3,3-Dimethyloxan-4-amine typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or oxime using a chiral reducing agent. Reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. Catalysts such as chiral phosphoric acids or transition metal complexes are often employed to achieve high enantioselectivity.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-3,3-Dimethyloxan-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amine to a corresponding oxime or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydropyran ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4R)-3,3-Dimethyloxan-4-amine is used as a chiral building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme mechanisms and as a ligand in the development of chiral catalysts. Its ability to interact with biological molecules makes it a valuable tool in biochemistry.
Medicine
In medicine, this compound has potential applications in drug development. Its chiral nature allows for the creation of enantiomerically pure drugs, which can have improved efficacy and reduced side effects compared to racemic mixtures.
Industry
Industrially, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various products. Its versatility makes it a valuable component in many manufacturing processes.
Mecanismo De Acción
The mechanism by which (4R)-3,3-Dimethyloxan-4-amine exerts its effects depends on its specific application. In catalysis, it may act as a ligand that stabilizes transition states, thereby increasing reaction rates and selectivity. In biological systems, it can interact with enzymes or receptors, influencing their activity and leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
(4R)-Limonene: A chiral terpene with applications in flavoring and fragrance industries.
(4R)-Phenotropil: A nootropic drug with a similar chiral center, used to enhance cognitive function.
Uniqueness
What sets (4R)-3,3-Dimethyloxan-4-amine apart from similar compounds is its tetrahydropyran ring, which provides unique steric and electronic properties. This makes it particularly useful in applications requiring precise control over molecular interactions.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and chiral nature make it a valuable tool for the synthesis of complex molecules, the study of enzyme mechanisms, and the development of pharmaceuticals.
Propiedades
Fórmula molecular |
C7H15NO |
|---|---|
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
(4R)-3,3-dimethyloxan-4-amine |
InChI |
InChI=1S/C7H15NO/c1-7(2)5-9-4-3-6(7)8/h6H,3-5,8H2,1-2H3/t6-/m1/s1 |
Clave InChI |
JGWGGKYRXGDOMC-ZCFIWIBFSA-N |
SMILES isomérico |
CC1(COCC[C@H]1N)C |
SMILES canónico |
CC1(COCCC1N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


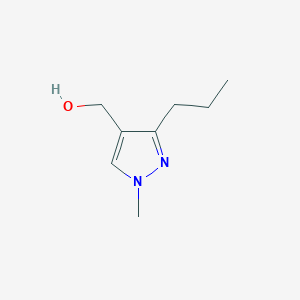
![4-Cyclopentyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13073679.png)
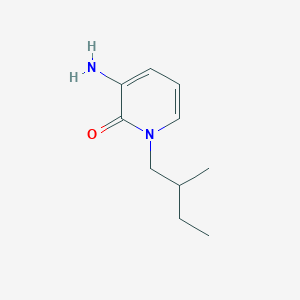
![4-[(1S)-2-amino-1-hydroxyethyl]benzonitrile](/img/structure/B13073684.png)
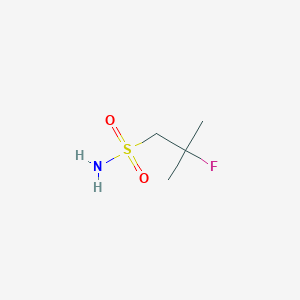
![4-Cyclopropyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13073717.png)
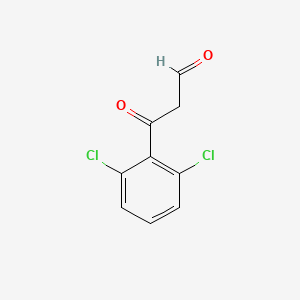
![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]ethan-1-aminedihydrochloride](/img/structure/B13073741.png)
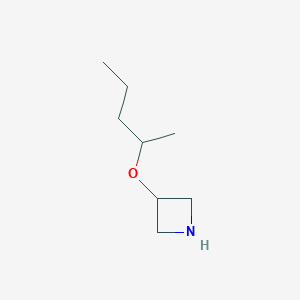
![tert-Butyl7-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13073747.png)
![Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13073762.png)
![2-{Bicyclo[3.2.0]heptan-6-yl}acetic acid](/img/structure/B13073772.png)


